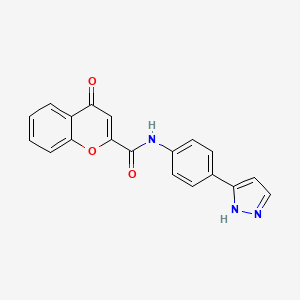

N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Crystal Structure and Polymorphism

The crystal structure of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been extensively studied. These compounds exhibit anti conformations about the C-N bond, with the amide O atom being trans- or cis-related to the pyran ring's O atom. One such derivative, 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, displays polymorphism, crystallizing in different space groups, and forming a hemihydrate in certain conditions, showcasing the structural versatility and potential for diverse applications in crystal engineering and pharmaceutical formulation (Reis et al., 2013).

Synthesis and Coordination Chemistry

Novel organic ligands based on the 4-oxo-4H-chromene structure have been synthesized, leading to the development of copper(II), cobalt(II), and nickel(II) complexes. These complexes have shown unique coordination geometries and potential applications in materials science and catalysis (Myannik et al., 2018).

Novel Probe for Metal Ion Detection

A coumarin-pyrazolone probe was synthesized for the detection of Cr3+ ions, demonstrating significant quenching of fluorescence upon binding. This probe's ability to detect Cr3+ ions in living cells highlights its potential for environmental monitoring and biological applications (Mani et al., 2018).

Supramolecular Structure Analysis

The study of the supramolecular structures of certain chromene derivatives has provided insights into the intermolecular interactions that govern the assembly of molecules in the solid state. These findings are relevant for the design of molecular materials with specific properties (Padilla-Martínez et al., 2011).

Microbial Activity Studies

Derivatives of 2-oxo-2H-chromene-3-carbohydrazide have been investigated for their antimicrobial activity, demonstrating potential as novel therapeutic agents (Mostafa et al., 2013).

Antineoplastic Activity

The synthesis and evaluation of novel 2-oxo-2H-chromenylpyrazolecarboxylates have revealed their potential antineoplastic activities, highlighting the therapeutic applications of chromene derivatives in cancer treatment (Kumar et al., 2013).

Orientations Futures

The future directions for research on “N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide” could involve further exploration of its synthesis, chemical reactions, and biological activities. The development of novel pyrazoles has been suggested due to their broad range of chemical and biological properties . Further studies could also focus on the potential therapeutic applications of these compounds .

Mécanisme D'action

Target of Action

Similar compounds have been found to target the mitogen-activated protein kinase 1 . This enzyme plays a crucial role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

It can be inferred from related compounds that it may interact with its target enzyme, potentially altering its function and leading to changes in cellular processes .

Biochemical Pathways

Given its potential target, it may influence pathways regulated by the mitogen-activated protein kinase 1 . These could include pathways involved in cell growth, differentiation, and apoptosis .

Pharmacokinetics

Similar compounds have been found to have varying degrees of absorption and distribution within the body, metabolism by enzymatic processes, and excretion through renal or hepatic pathways .

Result of Action

Based on its potential target, it may influence cellular processes such as growth, differentiation, and apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .

Propriétés

IUPAC Name |

4-oxo-N-[4-(1H-pyrazol-5-yl)phenyl]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3/c23-16-11-18(25-17-4-2-1-3-14(16)17)19(24)21-13-7-5-12(6-8-13)15-9-10-20-22-15/h1-11H,(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFHJVKIRYHCKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2995031.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2995036.png)

![3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2995037.png)

![1-(4-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995039.png)

![Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2995041.png)

![[3-(dibutylcarbamoyl)phenyl]boronic Acid](/img/structure/B2995045.png)

![N-(4-acetylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2995050.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2995051.png)